molecular formula C15H15NO2 B2933195 1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid CAS No. 164736-53-2

1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid

Cat. No.: B2933195
CAS No.: 164736-53-2
M. Wt: 241.29
InChI Key: OTBPAULHOBIMNN-UHFFFAOYSA-N
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Description

1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C15H15NO2 It is known for its unique structure, which includes a cyclopenta[b]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a benzyl-substituted pyrrole with a suitable carboxylic acid derivative. The reaction conditions often require the use of catalysts and specific temperature settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid: Lacks the benzyl group, which may affect its reactivity and applications.

    1-benzyl-1H-indole-2-carboxylic acid: Similar structure but with an indole ring instead of a cyclopenta[b]pyrrole ring.

Uniqueness

1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid is unique due to its specific ring structure and the presence of the benzyl group.

Properties

IUPAC Name

1-benzyl-5,6-dihydro-4H-cyclopenta[b]pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(18)14-9-12-7-4-8-13(12)16(14)10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBPAULHOBIMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=C2)C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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